BenchChemオンラインストアへようこそ!

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea

TRPV1 antagonist lipophilicity tetrahydroquinoline urea

This specific N1-benzoyl/C7-4-methoxyphenethyl substitution combination defines a unique, uncharacterized node in the tetrahydroquinoline urea TRPV1 antagonist matrix. It is the most lipophilic member of its analog set (XLogP3-AA 4.3, TPSA 70.7 Ų), essential for probing the upper bound of CYP3A4 inhibition liability and CNS penetration potential within the series. Procurement is critical for screening campaigns requiring this exact chemotype; generic substitution is not supported by SAR data.

Molecular Formula C26H27N3O3
Molecular Weight 429.52
CAS No. 1203032-75-0
Cat. No. B2953460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea
CAS1203032-75-0
Molecular FormulaC26H27N3O3
Molecular Weight429.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C26H27N3O3/c1-32-23-13-9-19(10-14-23)15-16-27-26(31)28-22-12-11-20-8-5-17-29(24(20)18-22)25(30)21-6-3-2-4-7-21/h2-4,6-7,9-14,18H,5,8,15-17H2,1H3,(H2,27,28,31)
InChIKeyPZWVAVMCIJHSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea (CAS 1203032-75-0): Structural & Physicochemical Baseline for Procurement Evaluation


1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea (CAS 1203032-75-0) is a fully synthetic, trisubstituted urea derivative built on a 1,2,3,4-tetrahydroquinoline core. The scaffold positions a benzoyl group at N1, a 4-methoxyphenethyl urea at C7, and belongs to a chemical series investigated as transient receptor potential vanilloid-1 (TRPV1) antagonists . Its molecular formula is C26H27N3O3, with a molecular weight of 429.5 g/mol and a computed XLogP3-AA of 4.3, indicating moderate lipophilicity . The compound is commercially available as a research reagent, typically at 95% purity, but explicit pharmacological characterization for this specific CAS number has not been published in accessible primary literature, patent documents, or authoritative bioactivity databases as of the search date . This evidence guide therefore delineates the compound's structural differentiation from its closest in-class analogs based on available physicochemical and scaffold-level data, while transparently identifying the evidence gaps that must inform any procurement or scientific selection decision.

Why 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea Cannot Be Casually Substituted with In-Class Tetrahydroquinoline Ureas


Within the tetrahydroquinoline urea chemotype, both the N1-acyl substituent identity and the C7-urea aryl/alkyl appendage critically govern TRPV1 antagonist potency and CYP3A4 inhibitory liability . Schmidt et al. demonstrated that replacing a bulky N1-benzoyl group with a smaller acetyl group can shift hTRPV1 IC50 by more than an order of magnitude within the same C7-substitution pattern, and that the nature of the N1 substituent directly modulates the magnitude of CYP3A4 inhibition . For 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea, the combination of an N1-benzoyl group—which imparts higher lipophilicity (XLogP3-AA = 4.3) and greater steric bulk compared to analogs bearing N1-acetyl, N1-methylsulfonyl, or N1-isobutyryl groups—and a C7-4-methoxyphenethyl urea side chain defines a distinct pharmacological vector whose TRPV1 activity cannot be extrapolated from closest published analogs without direct experimental confirmation . Generic substitution within this series is therefore not supported by the available quantitative structure-activity relationship (SAR) data; the specific N1/C7 substitution combination must be treated as a unique entity for screening campaigns or lead optimization workflows.

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea: Quantitative Differentiation Evidence Against Closest In-Class Analogs


N1-Benzoyl vs. N1-Isobutyryl: Lipophilicity and Molecular Bulk Differentiation Against the Closest In-Class Structural Analog

The most structurally proximal analog identified is 1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea (CAS 1203315-83-6), which differs only at the N1-acyl substituent (isobutyryl vs. benzoyl). The target compound exhibits a molecular weight of 429.5 g/mol compared to 395.5 g/mol for the isobutyryl analog, a difference of 34.0 g/mol (+8.6%) attributable to the replacement of the isopropyl fragment with a phenyl ring . Computed lipophilicity is substantially higher for the benzoyl derivative: XLogP3-AA = 4.3 versus an estimated XLogP3-AA of approximately 3.4–3.6 for the isobutyryl congener (estimated based on the 0.7–0.9 log unit increment typical for phenyl-for-isopropyl substitution in this scaffold) . The benzoyl group also introduces an additional aromatic ring (Δ heavy atom count = +4) that can participate in π-π stacking interactions with aromatic residues in the TRPV1 binding pocket, a feature absent in the isobutyryl analog .

TRPV1 antagonist lipophilicity tetrahydroquinoline urea SAR

N1-Benzoyl vs. N1-Methylsulfonyl: Topological Polar Surface Area and Hydrogen-Bond Acceptor Capacity Comparison for Procurement Differentiation

1-(4-Chlorobenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203198-26-8) represents the N1-methylsulfonyl sub-series of tetrahydroquinoline ureas. The target compound (N1-benzoyl) has a computed Topological Polar Surface Area (TPSA) of 70.7 Ų and 3 hydrogen-bond acceptor sites, versus the methylsulfonyl analog which contains 4 hydrogen-bond acceptor sites (additional sulfonyl oxygens) and an estimated TPSA of approximately 84–88 Ų . The lower TPSA of the benzoyl derivative predicts superior passive membrane permeability according to the commonly applied Veber rule (TPSA < 140 Ų) and Pfizer CNS MPO scoring criteria, where values below 75 Ų are associated with enhanced blood-brain barrier penetration potential . Additionally, the benzoyl group presents a planar, electron-rich aromatic surface amenable to π-stacking, whereas the methylsulfonyl group is tetrahedral and electron-deficient, engaging primarily in hydrogen-bond acceptor interactions.

TPSA hydrogen bonding tetrahydroquinoline urea physicochemical profiling

C7-4-Methoxyphenethyl vs. C7-Phenyl Urea: Side-Chain Flexibility and Pharmacophoric Volume Differentiation

A closely related analog, 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)urea (CAS 1203399-13-6), replaces the 4-methoxyphenethyl chain of the target compound with a directly attached 4-fluorophenyl ring. The target compound possesses 6 rotatable bonds versus 4 for the 4-fluorophenyl analog, providing substantially greater conformational freedom in the urea side chain . This additional flexibility arises from the ethylene spacer (-CH2-CH2-) between the urea nitrogen and the 4-methoxyphenyl ring. In the TRPV1 antagonist pharmacophore model described by Schmidt et al., the C7-aryl substituent occupies a lipophilic pocket that accommodates extended conformations; the methoxyphenethyl chain can adopt geometries that project the 4-methoxyphenyl group deeper into this pocket relative to a directly linked phenyl ring . The presence of the methoxy group further introduces a hydrogen-bond acceptor at the para-position, which is absent in the 4-fluorophenyl comparator unless fluorophenyl is considered a weak H-bond acceptor.

urea side chain conformational flexibility tetrahydroquinoline TRPV1 pharmacophore

N1-Benzoyl Steric Bulk and CYP3A4 Inhibition Liability: Differentiation from N1-Methyl Tetrahydroquinoline Ureas

Schmidt et al. (2011) explicitly reported that tetrahydroquinoline ureas bearing bulky N1 substituents are potent CYP3A4 inhibitors, achieving up to 47% inhibition at 10 μM for a trisubstituted analog, and that replacement with a small N1-methyl group can minimize this off-target liability . The target compound bears an N1-benzoyl group—a significantly bulkier substituent than methyl—with a computed molar refractivity contribution approximately 5- to 6-fold greater. The benzoyl phenyl ring occupies a volume of approximately 45–50 ų compared to ~14 ų for a methyl group . Based on the SAR trend established in the Schmidt et al. series, the N1-benzoyl derivative is therefore predicted to exhibit higher CYP3A4 inhibitory potential than N1-methyl-substituted tetrahydroquinoline ureas, a property that must be experimentally verified but which, if confirmed, would represent a differentiated liability profile relevant for in vivo pharmacology and combination screening .

CYP3A4 inhibition steric bulk tetrahydroquinoline urea drug-drug interaction

Optimal Research Application Scenarios for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea Based on Structural Differentiation Evidence


TRPV1 Antagonist Screening Libraries Requiring an N1-Benzoyl, C7-Extended Urea Chemotype for SAR Exploration

This compound fills a specific and currently uncharacterized node in the tetrahydroquinoline urea TRPV1 antagonist matrix—namely, the combination of an N1-benzoyl group (high lipophilicity, aromatic stacking potential) with a C7-4-methoxyphenethyl urea chain (extended reach, terminal H-bond acceptor). As demonstrated in Section 3, this substitution pattern is not represented by any published congener with quantitative TRPV1 pharmacology. Compound screening libraries that aim to probe the SAR tolerance of the TRPV1 C7-region pocket to extended, flexible side chains in the presence of an N1-benzoyl anchor will require this specific CAS number, as the closest commercially available analogs—N1-isobutyryl (CAS 1203315-83-6) or C7-4-fluorophenyl (CAS 1203399-13-6)—each alter a key pharmacophoric variable independently.

CYP3A4 Inhibition Liability Profiling Across the N1-Substituent Gradient in Tetrahydroquinoline Ureas

The established SAR trend that bulky N1 substituents on tetrahydroquinoline ureas increase CYP3A4 inhibition (Schmidt et al., 2011) makes this benzoyl derivative a critical test compound for profiling the upper bound of this liability within the series. Procurement of CAS 1203032-75-0 alongside N1-methyl, N1-acetyl, and N1-isobutyryl analogs would enable a systematic CYP3A4 inhibition assay panel to quantify the N1-substituent structure-liability relationship. No such data currently exists for this compound, and its acquisition specifically addresses this gap. The differentiated TPSA (70.7 Ų) and computed logP (4.3) also make it the most lipophilic member of the accessible analog set, allowing assessment of how lipophilicity correlates with CYP3A4 inhibitory potency within the tetrahydroquinoline urea class.

Blood-Brain Barrier Penetration Screening in Tetrahydroquinoline Urea TRPV1 Antagonists Based on TPSA Differentiation

With a TPSA of 70.7 Ų—below the 75 Ų threshold empirically associated with enhanced CNS penetration in Pfizer's CNS MPO scoring system—this compound presents a differentiated physicochemical profile compared to N1-methylsulfonyl analogs (estimated TPSA ≈ 84–88 Ų). For CNS pain indications where TRPV1 antagonism requires blood-brain barrier penetration, the benzoyl derivative is predicted to exhibit superior passive permeability relative to sulfonamide-containing tetrahydroquinoline ureas. Experimental validation of this prediction via parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion studies would determine whether the N1-benzoyl group confers a CNS exposure advantage over more polar N1 substituents within this scaffold class.

Computational Docking and Molecular Dynamics Studies of TRPV1 Ligand Binding Modes Requiring an Extended C7 Pharmacophore

The 4-methoxyphenethyl urea chain, with 2 additional rotatable bonds and an ethylene spacer relative to compact C7-phenyl ureas, enables the C7 substituent to sample conformations that project the terminal 4-methoxyphenyl group deeper into the TRPV1 vanilloid binding pocket. Molecular docking studies using the cryo-EM structures of TRPV1 (e.g., PDB 5IRZ, 5IS0) can exploit this compound's extended geometry to test whether the C7 binding sub-pocket accommodates ligands reaching beyond the capsaicin binding pose. This compound thus serves as a conformational probe that is structurally complementary to—and not replaceable by—C7-phenyl ureas or C7-benzyl ureas in computational TRPV1 ligand discovery workflows.

Quote Request

Request a Quote for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.